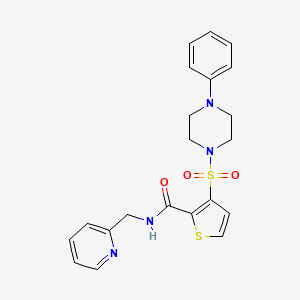![molecular formula C20H12ClF3N4OS B11265350 3-(4-Chlorophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B11265350.png)
3-(4-Chlorophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-クロロフェニル)-6-[({3-[3-(トリフルオロメチル)フェニル]-1,2,4-オキサジアゾール-5-イル}メチル)スルファニル]ピリダジンは、クロロフェニル基とトリフルオロメチルフェニルオキサジアゾール部分を有する、複雑な有機化合物です。
2. 製法
合成経路と反応条件
3-(4-クロロフェニル)-6-[({3-[3-(トリフルオロメチル)フェニル]-1,2,4-オキサジアゾール-5-イル}メチル)スルファニル]ピリダジンの合成は、一般的に複数段階を必要とします。
ピリダジン核の形成: ピリダジン環は、ヒドラジンと適切なジカルボニル化合物を縮合させることで合成できます。
クロロフェニル基の導入: この段階では、ピリダジン環上の水素原子をクロロフェニル基で置換する必要があります。これは、多くの場合、パラジウム触媒によるクロスカップリング反応を用いて行われます。
オキサジアゾール部分の合成: オキサジアゾール環は、適切な前駆体(例えば、ヒドラジド)をニトリルと環化させることで形成されます。
最終的なカップリング: 次に、オキサジアゾール部分を、通常は穏やかな条件下でチオール試薬を用いて、スルファニル結合を通じてピリダジン核に結合させます。
工業生産方法
この化合物の工業生産は、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、上記の合成経路を最適化する必要があるでしょう。これには、連続フロー反応器、高度な精製技術、グリーンケミストリーの原則の使用が含まれる可能性があります。
3. 化学反応の分析
反応の種類
酸化: この化合物は、特にスルファニル結合で酸化反応を起こしやすく、スルホキシドまたはスルホンを生成します。
還元: ニトロ基や分子内の他の還元可能な官能基で、還元反応が起こる可能性があります。
置換: この化合物中の芳香環は、求電子置換反応または求核置換反応に参加できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素、m-クロロ過安息香酸、過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム、または触媒的水素化などの還元剤を使用できます。
置換: ハロゲン、ニトロ化剤、スルホン化剤などの試薬は、制御された条件下で一般的に使用されます。
主な生成物
酸化: スルホキシド、スルホン、その他の酸化誘導体。
還元: アミン、アルコール、その他の還元形。
置換: 使用した試薬に応じて、さまざまな置換誘導体。
4. 科学研究における用途
化学
化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。そのユニークな構造は、新しい反応経路の探求と、新規材料の開発を可能にします。
生物学
生物学的研究では、この化合物は、酵素相互作用、受容体結合、その他の生化学的プロセスを研究するためのプローブとして役立ちます。その構造的特徴は、創薬および開発の候補として適しています。
医学
医学的には、この化合物は、その潜在的な治療効果について調査できます。特定の生物学的標的に作用する能力は、さまざまな病気の治療のための有望な候補としています。
産業
産業では、この化合物は、ポリマー、コーティング、電子デバイスなどの高度な材料の開発に使用できます。そのユニークな特性は、これらの材料の性能と機能性を向上させることができます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine typically involves multiple steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.
Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the pyridazine ring with a chlorophenyl group, often using a palladium-catalyzed cross-coupling reaction.
Synthesis of the Oxadiazole Moiety: The oxadiazole ring is formed by the cyclization of a suitable precursor, such as a hydrazide, with a nitrile.
Final Coupling: The oxadiazole moiety is then coupled with the pyridazine core through a sulfanyl linkage, typically using a thiol reagent under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly employed under controlled conditions.
Major Products
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amines, alcohols, and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions, receptor binding, and other biochemical processes. Its structural features make it a candidate for drug discovery and development.
Medicine
Medically, the compound could be investigated for its potential therapeutic effects. Its ability to interact with specific biological targets makes it a promising candidate for the treatment of various diseases.
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers, coatings, and electronic devices. Its unique properties can enhance the performance and functionality of these materials.
作用機序
3-(4-クロロフェニル)-6-[({3-[3-(トリフルオロメチル)フェニル]-1,2,4-オキサジアゾール-5-イル}メチル)スルファニル]ピリダジンの作用機序は、酵素や受容体などの特定の分子標的との相互作用に関与します。この化合物の構造により、これらの標的に結合し、その活性を調節し、さまざまな生物学的効果をもたらすことができます。関与する正確な経路は、特定の用途と標的により異なります。
6. 類似の化合物との比較
類似の化合物
1-(4-フルオロフェニル)ピペラジン: この化合物は、類似の芳香族構造を共有していますが、官能基と全体の反応性が異なります。
独自性
3-(4-クロロフェニル)-6-[({3-[3-(トリフルオロメチル)フェニル]-1,2,4-オキサジアゾール-5-イル}メチル)スルファニル]ピリダジンの独自性は、官能基と構造的特徴の組み合わせにあります。
類似化合物との比較
Similar Compounds
1-(4-Fluorophenyl)piperazine: This compound shares a similar aromatic structure but differs in its functional groups and overall reactivity.
Fluorine Compounds: Various fluorine-containing compounds exhibit similar chemical properties due to the presence of fluorine atoms.
Uniqueness
The uniqueness of 3-(4-Chlorophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine lies in its combination of functional groups and structural features
特性
分子式 |
C20H12ClF3N4OS |
|---|---|
分子量 |
448.8 g/mol |
IUPAC名 |
5-[[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C20H12ClF3N4OS/c21-15-6-4-12(5-7-15)16-8-9-18(27-26-16)30-11-17-25-19(28-29-17)13-2-1-3-14(10-13)20(22,23)24/h1-10H,11H2 |
InChIキー |
NTHVINLCHGOXCT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{3-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B11265270.png)
![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide](/img/structure/B11265289.png)
![N-(2,5-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B11265290.png)
![2-(4-ethoxyphenyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B11265296.png)
![2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide](/img/structure/B11265300.png)
![Methyl 3-[(3-chloro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B11265306.png)
![N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide](/img/structure/B11265308.png)
![4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one](/img/structure/B11265313.png)

![2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-ethyl-N-(m-tolyl)acetamide](/img/structure/B11265315.png)
![N-(3-bromophenyl)-2-[2-(3,4-dimethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B11265317.png)
![4-{[6,7-dimethoxy-1-(3-methylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(3-methylbutyl)benzamide](/img/structure/B11265321.png)
![3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B11265327.png)
![2-(benzylsulfanyl)-7-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11265332.png)
